molecular formula C9H12BrNO3S B2889797 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione CAS No. 1019483-44-3

3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione

Cat. No.: B2889797
CAS No.: 1019483-44-3
M. Wt: 294.16
InChI Key: RCNYQVQVQREXSF-UHFFFAOYSA-N
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Description

3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione is a useful research compound. Its molecular formula is C9H12BrNO3S and its molecular weight is 294.16. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactions

In the field of organic chemistry, derivatives of 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione are utilized in reactions that explore novel synthetic pathways. For instance, the bromination and thiocyanation of related furyl compounds demonstrate the reactivity of bromo-furyl moieties under different conditions, offering insights into halogenation and dehalogenation processes (Saldabol et al., 2002)(Saldabol, Popelis, & Slavinska, 2002). Additionally, the ring-opening reactions of certain furyl-methylidene-dioxane diones with cyclic secondary amines highlight the compound's potential in generating novel cyclic structures, indicative of its versatility in synthetic organic chemistry (Šafár̆ et al., 2000)(Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).

Material Science and Polymer Chemistry

The incorporation of thiol groups into polymers, as seen in the synthesis of biodegradable polyesters with thiol pendant groups, showcases the applicability of thiolane derivatives in creating functional materials (Fuoco, Finne‐Wistrand, & Pappalardo, 2016)(Fuoco, Finne‐Wistrand, & Pappalardo, 2016). These materials find applications in tissue engineering, highlighting the compound's role in advancing biomedical materials science.

Biochemistry and Molecular Biology

The exploration of thiolane 1-oxides as inhibitors in enzymatic reactions, specifically with liver alcohol dehydrogenase, underscores the biochemical relevance of this compound derivatives (Cho, Ramaswamy, & Plapp, 1997)(Cho, Ramaswamy, & Plapp, 1997). This research contributes to our understanding of inhibitor design and enzyme-substrate interactions, which are crucial in drug discovery and biochemical assay development.

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c10-9-2-1-8(14-9)5-11-7-3-4-15(12,13)6-7/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNYQVQVQREXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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